Product packaging for Ipratropium chloride(Cat. No.:)

Ipratropium chloride

Cat. No.: B1242548
M. Wt: 367.9 g/mol
InChI Key: MQIPRYDNKGFOGV-CLTUNHJMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipratropium chloride is a quaternary ammonium compound and a charged derivative of atropine, developed as an anticholinergic agent for research purposes . Its primary research value lies in the study of respiratory diseases, particularly as a tool for investigating cholinergic pathways and bronchodilation . The compound functions as a muscarinic acetylcholine receptor antagonist, competitively inhibiting the action of acetylcholine at the M1 and M3 receptor subtypes in the airway smooth muscle . This mechanism blocks vagally mediated bronchoconstriction, leading to relaxation of the bronchial passages and improved airflow . This compound also exhibits anti-secretory properties, reducing serous and seromucous gland secretions in the nasal mucosa, making it a compound of interest for rhinorrhea studies . Due to its quaternary ammonium structure, this compound is poorly absorbed across biological membranes and has minimal penetration of the blood-brain barrier, which helps limit systemic anticholinergic effects in research models . Its pharmacokinetic profile includes a short elimination half-life of approximately 1.6 hours after intravenous administration, with partial metabolism to inactive ester hydrolysis products and excretion of a significant portion of the dose unchanged in the urine . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30ClNO3 B1242548 Ipratropium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30ClNO3

Molecular Weight

367.9 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;chloride

InChI

InChI=1S/C20H30NO3.ClH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;

InChI Key

MQIPRYDNKGFOGV-CLTUNHJMSA-M

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Cl-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

Historical Perspectives in Pharmaceutical Research and Development of Ipratropium Chloride

Discovery and Early Development of Ipratropium (B1672105) Chloride

The development of Ipratropium chloride is rooted in the long history of using anticholinergic compounds to treat respiratory ailments. For centuries, traditional medicine utilized plants like Datura stramonium, which contains the muscarinic antagonist atropine (B194438), for asthma relief. nih.govwikipedia.org However, the therapeutic use of atropine itself was limited by its systemic side effects. The modern search for a safer alternative led to the strategic chemical modification of atropine.

Ipratropium was synthesized as a quaternary ammonium (B1175870) derivative of atropine, specifically the N-isopropyl quaternary salt. wikipedia.orgsigmaaldrich.com This structural change was crucial, as the resulting quaternary amine is polar and does not readily cross the blood-brain barrier, thereby preventing the central nervous system side effects associated with atropine. wikipedia.orghpra.ie

The development of this compound was pioneered by the pharmaceutical company Boehringer Ingelheim. sigmaaldrich.compatsnap.comdrugbank.comdrugbank.com The patent for Ipratropium bromide was filed in 1966, and it was approved for medical use in 1974. wikipedia.org In the United States, its journey culminated with the first FDA approval in 1986 under the trade name Atrovent. nih.govpatsnap.comdrugbank.comfda.gov This marked a significant milestone, providing a targeted inhaled therapy that offered bronchodilation with a more favorable safety profile than its predecessors.

Table 1: Key Milestones in the Development of Ipratropium

Year Milestone Organization/Researcher Significance
Ancient Times Use of Datura stramonium Traditional Medicine Early use of an atropine-containing plant for respiratory symptoms. nih.govwikipedia.org
1966 Patent Filed Boehringer Ingelheim Legal protection for the newly synthesized compound. wikipedia.org
1974 First Medical Use Approval Boehringer Ingelheim Ipratropium becomes available for clinical use. wikipedia.org

Milestones in Pre-clinical Research and Compound Characterization

Pre-clinical investigations were fundamental in elucidating the pharmacological profile of this compound and establishing its mechanism of action. These studies characterized it as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. sigmaaldrich.compatsnap.com It competitively blocks the action of acetylcholine at M1, M2, and M3 muscarinic receptors in the airways. drugbank.com

The primary therapeutic effect, bronchodilation, results from the antagonism of acetylcholine at M3 receptors on bronchial smooth muscle. hpra.iedrugbank.com This blockade inhibits the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn decreases the contractility of the smooth muscles, leading to the widening of the airways. nih.gov Pre-clinical studies in animal models, such as guinea pigs, confirmed that ipratropium effectively inhibits bronchoconstriction induced by vagal nerve stimulation. consensus.app

A key finding from pre-clinical work was its localized action. Following inhalation, the drug exerts its effect directly on the airways with minimal systemic absorption. drugbank.comdrugbank.com Pharmacokinetic studies determined an elimination half-life of approximately 2 hours. wikipedia.org Further characterization revealed very low plasma protein binding (0-9% in vitro) and that the compound does not cross the blood-brain barrier. wikipedia.orghpra.ie Importantly, pre-clinical evidence also suggested that ipratropium has no detrimental effects on airway mucous secretion, mucociliary clearance, or gas exchange. fda.gov.ph Studies in rats, mice, and rabbits showed no embryotoxic or teratogenic effects, and other non-clinical trials indicated no adverse impact on fertility. hpra.iefda.gov.phhres.cahres.ca

Table 2: Pre-clinical Pharmacological Profile of Ipratropium

Parameter Finding Significance
Mechanism of Action Non-selective muscarinic acetylcholine receptor antagonist. sigmaaldrich.compatsnap.com Blocks acetylcholine at M1, M2, and M3 receptors to produce bronchodilation. drugbank.com
Receptor Target M3 muscarinic receptors on airway smooth muscle. hpra.iedrugbank.com Prevents smooth muscle contraction, leading to bronchodilation. nih.gov
Systemic Exposure Minimal systemic absorption after inhalation. drugbank.comdrugbank.com Localized therapeutic effect with reduced potential for systemic side effects.
CNS Penetration Does not cross the blood-brain barrier. wikipedia.orghpra.ie Avoids central anticholinergic side effects like confusion or dizziness.
Elimination Half-life Approximately 2 hours. wikipedia.org Characterizes the duration of the compound in the body.
Plasma Protein Binding 0-9% (in vitro). wikipedia.orghpra.ie Indicates a high fraction of the drug is free and active in the plasma.
Effect on Mucociliary Clearance No deleterious effect observed in pre-clinical studies. fda.gov.ph Suggests it does not impair the lung's natural cleaning mechanisms.

| Fertility/Teratogenicity | No adverse effects on fertility or fetal development in animal studies. hpra.iehres.cahres.ca | Provided initial data for human safety assessments. |

Evolution of Research Paradigms for Muscarinic Antagonists

The development of ipratropium was a pivotal moment in the evolution of research on muscarinic antagonists for respiratory diseases. The paradigm has continually shifted from crude, non-specific plant extracts to highly engineered, receptor-selective molecules.

Natural Alkaloids (e.g., Atropine): The journey began with the use of natural compounds like atropine. nih.gov While pharmacologically effective at blocking muscarinic receptors, their clinical utility was hampered by significant systemic absorption and penetration into the central nervous system, causing a wide range of side effects. wikipedia.orgnih.gov

Quaternary Ammonium Compounds (e.g., Ipratropium): The first major paradigm shift was the development of synthetic quaternary ammonium derivatives. Ipratropium represents the archetypal compound of this class. The research focus was on creating a molecule that retained the anticholinergic activity of atropine but was poorly absorbed systemically and could not cross the blood-brain barrier. wikipedia.org This innovation allowed for targeted delivery via inhalation, maximizing local efficacy in the lungs while minimizing unwanted systemic effects. Ipratropium is non-selective, blocking M1, M2, and M3 receptors. drugbank.com

Long-Acting and Receptor-Selective Antagonists (e.g., Tiotropium): Following the success of short-acting antagonists like ipratropium, research efforts turned towards developing long-acting muscarinic antagonists (LAMAs). This led to compounds like tiotropium (B1237716). The key innovation with tiotropium was its "kinetic selectivity." While it binds to all muscarinic receptor subtypes, it dissociates much more slowly from the therapeutic target (M3 receptors) than from M2 receptors. nih.gov This functional selectivity for M3 receptors provides a prolonged duration of action and potentially a better therapeutic window. nih.gov The goal of developing newer LAMAs remains focused on achieving higher M3 selectivity over M2 affinity. dovepress.com

Dual-Pharmacophore Molecules (MABAs): The most recent evolution in this field is the creation of bifunctional molecules known as muscarinic antagonist/β2-agonist (MABAs). dovepress.com These single-molecule drugs combine two distinct mechanisms of action: muscarinic antagonism and β2-agonism. This approach aims to provide superior bronchodilation by targeting two separate pathways involved in airway smooth muscle regulation simultaneously. dovepress.com

Table 3: Evolution of Inhaled Muscarinic Antagonists

Class Example Compound(s) Key Research Innovation Primary Limitation/Next Goal
Natural Alkaloid Atropine Initial identification of muscarinic blockade for bronchodilation. nih.gov Systemic side effects, CNS penetration. wikipedia.org
Quaternary SAMA Ipratropium Synthesis of a polar derivative to limit systemic absorption and prevent CNS effects. wikipedia.org Short duration of action, non-selective receptor blockade.
Quaternary LAMA Tiotropium, Aclidinium Kinetic selectivity for M3 over M2 receptors, leading to a longer duration of action. nih.gov Continued search for higher receptor selectivity and improved formulations. dovepress.com

| Bifunctional MABA | N/A (Investigational) | Combining muscarinic antagonism and β2-agonism in a single molecule. dovepress.com | Demonstrating superior efficacy and safety in clinical development. |

Compound Reference Table

Synthesis and Synthetic Chemistry of Ipratropium Chloride

Chemical Synthetic Pathways

The synthesis of ipratropium (B1672105) chloride can be achieved through various chemical routes, primarily involving either partial synthesis from naturally occurring atropine (B194438) or total synthesis from precursor molecules.

Partial Synthesis from Atropine and Isopropyl Bromide

A common and direct method for preparing ipratropium bromide is through the quaternization of atropine with isopropyl bromide. researchgate.netgpatindia.com This process involves treating atropine, an ester derived from tropic acid and tropine (B42219), with isopropyl bromide. researchgate.netscispace.com The nitrogen atom in the tropane (B1204802) ring of atropine acts as a nucleophile, attacking the isopropyl bromide and resulting in the formation of the quaternary ammonium (B1175870) salt, ipratropium bromide. researchgate.net This reaction is a standard N-alkylation and is a key step in the semi-synthesis of this important pharmaceutical agent.

Total Synthesis Approaches Involving Tropine and Tropic Acid Intermediates

Total synthesis of ipratropium bromide involves the initial synthesis of its core components, tropine and tropic acid. researchgate.net Atropine is first synthesized by the esterification of tropine with tropic acid, often in the presence of hydrogen chloride (Fischer-Speier esterification). researchgate.net Following the synthesis of atropine, ipratropium bromide is then produced through quaternization with isopropyl bromide. researchgate.net

One patented method describes a synthesis route starting with 2-phenyl-3-acetoxy propionic acid and oxalyl chloride to form an acyl chloride. This intermediate then reacts with isopropyl tropine mesylate. The subsequent product is hydrolyzed with an inorganic acid, and after extraction and separation, it undergoes a reaction with methyl bromide to yield ipratropium bromide. google.com This method is noted for its ability to be performed at low temperatures, resulting in a high-purity and high-yield product with low enantiomeric content. google.com

Another approach involves the reaction of methyl phenylacetate (B1230308) with ethyl formate (B1220265) to produce α-formyl methyl phenylacetate. google.com Separately, tropanol is reacted with bromomethane (B36050) to form a quaternary ammonium salt. google.com These two intermediates are then reacted together, followed by a reduction step to yield ipratropium bromide anhydride, which is then refined to the final product. google.com

Electrochemical N-Demethylation for Precursor Synthesis

A novel and environmentally friendly approach for synthesizing precursors to ipratropium bromide involves the electrochemical N-demethylation of tropane alkaloids like atropine. rsc.orgrsc.org This method yields nortropane derivatives, such as noratropine (B1679849), which are crucial intermediates in the semi-synthesis of ipratropium bromide. rsc.orgrsc.orgresearchgate.net The process is conducted in a simple electrochemical batch cell using a porous glassy carbon electrode at room temperature. rsc.orgrsc.org This one-step reaction occurs in a mixture of ethanol (B145695) or methanol (B129727) and water, avoiding the use of hazardous oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), toxic solvents such as chloroform (B151607), and metal-based catalysts. rsc.orgrsc.org

Mechanistic studies indicate that the electrochemical N-demethylation proceeds through the formation of an iminium intermediate, which is then converted by water acting as a nucleophile. rsc.orgrsc.orgresearchgate.net This method has been successfully applied at the gram-scale to produce noratropine in high yield and purity without the need for chromatographic purification. rsc.orgrsc.org Noratropine can then be N-isopropylated to form ipratropium.

Synthesis of Labeled Ipratropium Chloride for Research Applications

For research purposes, particularly in studies of inhaled drug deposition and pharmacokinetics, labeled versions of ipratropium bromide are synthesized. researchgate.netmedchemexpress.com These can be created using labeled precursors such as labeled tropine and/or labeled tropic acid. researchgate.net The esterification of these labeled components yields labeled atropine, which is then quaternized with isopropyl bromide to produce labeled ipratropium bromide. researchgate.net It is also possible to create a double-labeled ipratropium bromide using this method. researchgate.net

Deuterium-labeled ipratropium bromide (Ipratropium-d3) is used as a stable isotope tracer in pharmacokinetic studies. medchemexpress.com The synthesis of radiolabeled ipratropium has also been reported for use as a PET ligand to study drug deposition. google.com

Impurity Formation and Control in Synthesis

The synthesis of this compound is not without its challenges, as various impurities can form during the process. The identification, characterization, and control of these impurities are critical for ensuring the quality and safety of the final drug product. researchgate.net

Identification of Impurities (e.g., 8s Ipratropium, Apo-Ipratropium)

Several process-related impurities and degradation products have been identified in the synthesis of ipratropium bromide. These include stereoisomers and degradation products.

Table 1: Common Impurities in this compound Synthesis

Impurity Name Also Known As Chemical Formula CAS Number
8s Ipratropium Ipratropium Bromide Impurity B C20H30BrNO3 58073-59-9
Apo-ipratropium Ipratropium EP Impurity F C20H28BrNO2 17812-46-3

Data sourced from: sigmaaldrich.comvenkatasailifesciences.compharmaffiliates.compharmaffiliates.comsynzeal.com

8s Ipratropium (Ipratropium Bromide Impurity B): This is a stereoisomer of ipratropium. researchgate.netsigmaaldrich.compharmaffiliates.com The separation and analysis of this and other related compounds are important for quality control. researchgate.net

Apo-ipratropium (Ipratropium EP Impurity F): This impurity is an atropic analog of ipratropium. sigmaaldrich.comvenkatasailifesciences.comsynzeal.com Its presence is monitored during the manufacturing process.

Other Impurities: Other identified impurities include N-isopropyl-nor-atropine (NINA), tropic acid, and various other related compounds and degradation products. researchgate.netspectrumrx.comresearchgate.netsierrajournals.com The control of these impurities often involves refining reaction conditions such as temperature, pH, and reaction time.

The development of robust analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS), is crucial for the separation, identification, and quantification of these impurities in both the active pharmaceutical ingredient and the final drug product. researchgate.netresearchgate.netresearchgate.net

Novel Synthetic Methodologies and Process Optimization Research

Research into the synthesis of ipratropium has evolved to address the limitations of traditional methods, focusing on improving efficiency, increasing yields, enhancing product purity, and developing more environmentally sustainable processes. While the core chemical structure is typically derived from the quaternization of an atropine precursor, modern research explores novel pathways and optimizes existing ones for industrial-scale production. The majority of published research focuses on ipratropium bromide, the most common salt form of the compound.

Greener Synthetic Approaches

A significant trend in pharmaceutical synthesis is the development of "green chemistry" methods that minimize hazardous substances and environmental impact.

Electrochemical N-demethylation: A novel and efficient electrochemical method for the N-demethylation of tropane alkaloids, such as atropine, to produce nortropane derivatives has been developed. rsc.org Noratropine is a critical intermediate in the semi-synthesis of ipratropium. rsc.org This method stands out for its environmental advantages. rsc.org

The process is conducted in a simple home-made electrochemical batch cell using a porous glassy carbon electrode as both the anode and cathode. rsc.org The reaction proceeds at room temperature in a single step within a mixture of ethanol or methanol and water. rsc.org A key benefit of this electrochemical approach is the avoidance of hazardous oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), toxic solvents such as chloroform, and metal-based catalysts that are often used in conventional chemical methods. rsc.org

Mechanistic studies indicate that the electrochemical N-demethylation occurs through the formation of an iminium intermediate, which is then converted by water as a nucleophile. rsc.org Researchers have successfully scaled this method to the gram scale for synthesizing noratropine, achieving high yield and purity through a straightforward liquid-liquid extraction, which eliminates the need for chromatographic purification. rsc.org This approach has also been shown to be a generic way of N-demethylating other tropane alkaloids. rsc.org

Process Optimization for Industrial-Scale Production

Several patented methods highlight the focus on optimizing the synthesis of ipratropium bromide for large-scale manufacturing, emphasizing yield, purity, and cost-effectiveness.

One optimized method involves reacting 2-phenyl-3-acetoxy propionic acid with oxalyl chloride to perform an acyl chlorination. google.com This is followed by a reaction with a solution of isopropyl tropine mesylate. The process can be conducted at a low temperature (20-30 °C), which improves the reaction's selectivity. google.com This method is reported to produce a final product with high purity, high yield, and a low content of enantiomeric impurities. google.com

Another approach focuses on improving the final quaternization step. A patented process describes using chloroform as a solvent and adding excess methyl bromide while gradually raising the temperature. google.com This technique significantly improves the conversion rate of materials, leading to a higher yield and purity of the final ipratropium bromide. google.com A crucial aspect of this process is the effective recovery and recycling of the excess, highly volatile methyl bromide, reducing raw material waste and environmental pollution, thereby creating a greener industrial process. google.com Prior methods cited yields of only 38.5-69.3% and could not recover the methyl bromide. google.com In contrast, a specific example of the optimized process reported a yield of 89.36% with a purity of 99.8%. google.com

Further optimization research has targeted the initial esterification step. One method reacts isopropyltropine alcohol with ethyl phenylacetate in aprotic solvents like tetrahydrofuran (B95107) or benzene, using bases such as sodium hydride or sodium ethoxide at controlled low temperatures (ranging from -10°C to 20°C). patsnap.com This allows for a more controlled reaction to synthesize the intermediate, which is a precursor to ipratropium. patsnap.com

The table below summarizes and compares findings from various optimized synthetic methods for ipratropium bromide and its intermediates.

Method/PatentKey Reactants/ConditionsSolventYield (%)Purity (%)Key Advantages
Patent CN111978316B google.comTropine-N-isopropyl nortropine (B26686) ester, excess methyl bromide, gradual temperature increase to 40-50°C.Chloroform89.3699.8Green process with recovery of excess methyl bromide; high yield and purity suitable for large-scale production. google.com
Patent CN111269226B google.com2-phenyl-3-acetoxy propionic acid, oxalyl chloride, isopropyl tropine mesylate; reaction at 20-30°C.DichloromethaneHighHighLow-temperature process, high selectivity, high purity, and low enantiomer content. google.com
Patent CN106349238A google.comEthyl phenylacetate, isopropyl tropanol; followed by reduction and bromomethane addition.Aprotic/Non-polar solventsNot specifiedHighDesigned for safe, stable, and high-selectivity industrial production. google.com
Eureka Patsnap patsnap.comIsopropyltropine alcohol, ethyl phenylacetate, sodium hydride; reaction at 10-20°C.Tetrahydrofuran66.0 (for intermediate 4)95.9 (for intermediate 4)

Structural Analysis and Structure Activity Relationships Sar of Ipratropium Chloride

Key Structural Moieties and Their Contribution to Antimuscarinic Activity

The chemical architecture of ipratropium (B1672105) is a composite of several key functional groups, each playing a distinct role in its interaction with muscarinic receptors.

Significance of the Quaternary Ammonium (B1175870) Group

The presence of a quaternary ammonium group is a defining feature of ipratropium. gpnotebook.comhres.capharmascience.com This positively charged nitrogen atom is crucial for its pharmacological profile. As a quaternary amine, ipratropium is ionized and less lipid-soluble, which minimizes its absorption across biological membranes like the gastrointestinal tract and the blood-brain barrier. gpnotebook.comfda.gov This localization of its effects primarily to the respiratory tract when inhaled reduces the incidence of systemic anticholinergic side effects. patsnap.com The substitution on this quaternary nitrogen with groups like methyl, ethyl, propyl, or isopropyl has been shown to be favorable for good anticholinergic activity. slideshare.net

Role of the Tropine (B42219) Moiety

Ipratropium is chemically related to atropine (B194438) and contains a tropine moiety, which is an ester of tropane (B1204802). nih.govdrugbank.com This bicyclic amine provides the foundational scaffold for the molecule. The tropine base is essential for the correct spatial orientation of the other functional groups, allowing for effective binding to the muscarinic receptor.

Importance of the Ester Linkage

An ester linkage connects the tropine base to a tropic acid derivative. nih.gov This linkage is susceptible to hydrolysis, which leads to the partial metabolism of ipratropium into inactive metabolites, tropic acid and tropane. nih.govdrugbank.com The ester group itself is a common feature in many anticholinergic agents and is critical for the molecule's binding affinity to the muscarinic receptor.

Influence of Aromatic Rings on Receptor Binding

The structure of ipratropium includes a phenyl ring derived from tropic acid. Aromatic residues are prevalent in the ligand-binding pockets of G protein-coupled receptors, such as muscarinic receptors. nih.gov These aromatic rings can engage in hydrophobic and π-stacking interactions with the receptor, which are crucial for stabilizing the drug-receptor complex and influencing the residence time of the drug at the receptor. nih.govacs.org

Spatial Orientation and Conformational Studies Related to Activity

The three-dimensional arrangement of ipratropium's functional groups is critical for its activity. Conformational analysis helps in understanding how the molecule fits into the binding site of the muscarinic receptor. The specific stereochemistry and orientation of the ester and tropine groups dictate the interaction with key residues within the receptor's binding pocket. The orientation of the aromatic ring, in particular, can influence the duration of the drug-receptor interaction. acs.org

Comparative SAR with Related Anticholinergic Compounds

The structure-activity relationships of ipratropium can be further understood by comparing it with other anticholinergic agents.

CompoundStructural Differences from IpratropiumImpact on Activity
Tiotropium (B1237716) Contains two thiophene (B33073) rings instead of a single phenyl ring and has a different quaternary ammonium substituent. nih.govTiotropium exhibits a much higher affinity for muscarinic receptors and a significantly longer residence time, particularly at M3 receptors, allowing for once-daily dosing. acs.orgthoracickey.comucl.ac.uk
Atropine A tertiary amine, whereas ipratropium is a quaternary ammonium compound. gpnotebook.comapotex.comAtropine is more lipid-soluble and can cross the blood-brain barrier, leading to central nervous system side effects. Ipratropium's quaternary structure limits systemic absorption and central effects. gpnotebook.com
Oxitropium Based on a scopolamine (B1681570) structure rather than atropine. nih.govShares structural similarities with ipratropium and exhibits a similar bronchodilatory profile in some contexts.
Aclidinium Possesses a different structural scaffold and exhibits kinetic selectivity for M3 receptors.Aclidinium has a longer residence time on the M3 receptor compared to ipratropium. thoracickey.com

This comparative analysis highlights how modifications to the core structure of an anticholinergic agent can significantly alter its pharmacological properties, including receptor affinity, selectivity, and duration of action.

Pharmacological Mechanisms at the Molecular and Cellular Levels

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The principal mechanism of action for ipratropium (B1672105) chloride is the antagonism of muscarinic acetylcholine receptors. drugbank.comnih.gov As a muscarinic antagonist, it blocks the effects of acetylcholine, the primary parasympathetic neurotransmitter in the airways. ersnet.org This blockade inhibits the cholinergic responses typically mediated by the binding of acetylcholine to these receptors on various cells, including smooth muscle and glandular cells. drugbank.comnih.gov

In the human lungs, three main subtypes of muscarinic acetylcholine receptors (mAChRs) have been identified: M1, M2, and M3. atsjournals.org Ipratropium acts as a non-selective antagonist, meaning it does not show significant specificity for any of these subtypes and blocks them with similar affinity. ersnet.orgwikipedia.orgnih.gov

M1 receptors are located in the parasympathetic ganglia and are thought to facilitate cholinergic neurotransmission. atsjournals.org

M3 receptors are found on airway smooth muscle and submucosal glands. atsjournals.orgersnet.org Acetylcholine binding to M3 receptors is the primary pathway for parasympathetically-mediated bronchoconstriction and mucus secretion. ersnet.orgersnet.org

M2 receptors are located on the presynaptic terminals of postganglionic cholinergic nerves and act as autoreceptors, providing a negative feedback mechanism that inhibits further acetylcholine release. atsjournals.orgnih.gov

By blocking M3 receptors, ipratropium prevents smooth muscle contraction and glandular secretion. ersnet.org However, its concurrent blockade of inhibitory M2 autoreceptors can potentially increase acetylcholine release, which might counteract its primary therapeutic effect to some extent. nih.govnih.gov

Research findings have quantified the binding affinity of ipratropium for these receptor subtypes, confirming its non-selective nature.

Table 1: Ipratropium Bromide Binding Affinity for Muscarinic Receptor Subtypes

Receptor Subtype IC50 (nM)
M1 2.9
M2 2.0
M3 1.7

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from MedChemExpress. medchemexpress.com

Ipratropium functions as a competitive antagonist at muscarinic receptors. ontosight.aipriory.comnih.gov This means it reversibly binds to the same receptor sites as acetylcholine but does not activate the receptor. nih.govpatsnap.com By occupying these receptors, ipratropium prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to a physiological response. ontosight.aidroracle.ai The antagonism is concentration-dependent; the degree of inhibition is related to the dose of ipratropium administered. priory.comrhinologyjournal.com This competitive inhibition effectively blocks vagally-mediated reflexes that are dependent on acetylcholine as the transmitter agent. droracle.ai

Intracellular Signaling Pathway Modulation

The antagonism of muscarinic receptors by ipratropium directly influences the intracellular signaling pathways that control the tone of airway smooth muscle.

The binding of acetylcholine to M3 receptors on bronchial smooth muscle activates a G-protein-coupled pathway that leads to the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov By blocking the receptor, ipratropium inhibits this process. nih.govbiorxiv.org The prevention of muscarinic receptor activation leads to a decrease in the intracellular concentration of cGMP. wikipedia.org

The reduction in intracellular cGMP levels has a direct impact on the contractility of smooth muscle cells in the lungs. wikipedia.orgnih.gov cGMP is involved in the regulation of intracellular calcium levels. wikipedia.org A decrease in cGMP concentration results in decreased contractility of the airway smooth muscle, leading to muscle relaxation and subsequent bronchodilation. ontosight.aiwikipedia.orgnih.gov This action counteracts the bronchoconstriction caused by the parasympathetic nervous system, thereby widening the airways and improving airflow. drugbank.comontosight.ai

Modulation of Secretory Processes

In addition to its effects on smooth muscle, ipratropium also modulates secretory processes in the respiratory tract. M3 muscarinic receptors are present on submucosal glands in the airways and serous and seromucous glands in the nasal mucosa. atsjournals.orgdroracle.ai When acetylcholine stimulates these receptors, it increases mucus secretion. ersnet.orgpatsnap.com

By competitively blocking these muscarinic receptors, ipratropium inhibits the parasympathetic stimulation of these glands. droracle.ai This results in a reduction of secretions from the glands lining the nasal mucosa and airways. drugbank.compatsnap.comdroracle.ai This anti-secretory property makes ipratropium effective in reducing rhinorrhea (runny nose) associated with various conditions. nih.govdroracle.ai

Table 2: Mentioned Compounds

Compound Name
Acetylcholine
Atropine (B194438)
Ipratropium chloride
Ipratropium bromide

Vagal Reflex Inhibition

This compound functions by inhibiting vagally mediated reflexes through the antagonism of acetylcholine, the neurotransmitter released by the vagus nerve. bausch.comfda.govhres.ca The vagal tone is a significant reversible element in certain respiratory conditions, and even a minor influence on this tone through bronchodilation can be beneficial. dovepress.com In conditions like Chronic Obstructive Pulmonary Disease (COPD), an enhanced vagal tone is correlated with airflow obstruction and mucus hypersecretion. mednexus.org Anticholinergic therapy, therefore, is a primary approach to management. mednexus.org

Studies have implicated vagal reflexes in the bronchospastic response induced by inhaled adenosine (B11128) in individuals with asthma. ersnet.org The use of ipratropium bromide has been shown to inhibit this response, suggesting its role in blocking the vagal pathways involved. ersnet.orgatsjournals.org

Effects on Cholinergic Nerve Stimulation and Acetylcholine Release (M2 Receptor Considerations)

This compound is a nonselective antagonist of muscarinic cholinergic receptors. nih.gov This means it blocks multiple subtypes of these receptors, including M1, M2, and M3 receptors. dovepress.com While M3 receptors are primarily responsible for smooth muscle contraction and mucus secretion, M2 receptors play a crucial regulatory role. ersnet.orgnih.gov

M2 receptors are located on the terminals of cholinergic nerve endings and function as autoreceptors. nih.govdovepress.comersnet.org When stimulated by acetylcholine, these M2 receptors inhibit further release of acetylcholine from the nerve, acting as a negative feedback mechanism to limit vagal reflex-induced bronchoconstriction and mucus secretion. ersnet.orgnih.govnih.gov

Because ipratropium is a nonselective blocker, it also antagonizes these presynaptic M2 receptors. nih.govdovepress.com The blockade of M2 receptors leads to an increased release of acetylcholine from cholinergic nerve endings. nih.govdovepress.com This increased release of acetylcholine can then compete with ipratropium at the M3 receptors on smooth muscle and glands, potentially reducing the extent or duration of the drug's primary therapeutic action. nih.govdovepress.com This phenomenon may also explain the paradoxical bronchoconstriction that has been reported in some cases following ipratropium administration. dovepress.com

Receptor SubtypeLocationFunctionEffect of Ipratropium Blockade
M2 Receptor Presynaptic cholinergic nerve terminals. nih.govdovepress.comersnet.orgInhibits further acetylcholine release (negative feedback). ersnet.orgnih.govnih.govIncreased acetylcholine release. nih.govdovepress.com
M3 Receptor Bronchial smooth muscle and submucosal glands. ersnet.orgMediates bronchoconstriction and mucus secretion. ersnet.orgnih.govInhibition of bronchoconstriction and mucus secretion. drugbank.com

Receptor Binding Kinetics and Dynamics of Ipratropium Chloride

In Vitro Receptor Binding Affinity Studies

In vitro studies are fundamental in determining the affinity of a drug for its target receptor. These studies provide quantitative measures of binding strength and selectivity.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)

The affinity of ipratropium (B1672105) for muscarinic receptors is quantified by its dissociation constant (Kd) and inhibition constant (Ki). The Kd value represents the concentration of the drug required to occupy 50% of the receptors at equilibrium, with a lower Kd indicating higher binding affinity. pharmacologycanada.org The Ki value, determined through competitive binding assays, reflects the concentration of the antagonist that inhibits 50% of the binding of a radiolabeled ligand. pharmacologycanada.orguc.pt

Studies have shown that ipratropium bromide possesses a high affinity for muscarinic receptors. For instance, the Kd values of [3H]ipratropium for human M2 and M3 receptor subtypes have been determined to be significantly lower than other antagonists, indicating strong binding. core.ac.uk Specifically, one study reported Kd values for [3H]ipratropium at human M2 and M3 receptors that were approximately four times lower than those of another muscarinic antagonist. core.ac.uk

Inhibition constant (Ki) values further confirm the potent binding of ipratropium. In competition experiments against the radioligand [3H]N-methylscopolamine ([3H]NMS), ipratropium has demonstrated pKi values (the negative logarithm of the Ki) of 9.40, 9.53, and 9.58 for human M1, M2, and M3 receptors, respectively. psu.edu Another study reported IC50 values, the concentration of an inhibitor that reduces the response by half, of 2.9 nM, 2.0 nM, and 1.7 nM for M1, M2, and M3 receptors, respectively. medchemexpress.com

Table 1: In Vitro Binding Affinity of Ipratropium Bromide for Human Muscarinic Receptors

Parameter M1 Receptor M2 Receptor M3 Receptor Source
pKi 9.40 9.53 9.58 psu.edu
IC50 (nM) 2.9 2.0 1.7 medchemexpress.com

Assessment of Binding Selectivity for Muscarinic Subtypes (M1, M2, M3)

While ipratropium is a potent muscarinic antagonist, it is considered non-selective, meaning it binds with similar high affinity to all three major muscarinic receptor subtypes found in the lungs (M1, M2, and M3). biorxiv.orgnih.gov M1 receptors are located in the peribronchial ganglia, while M3 receptors are found on bronchial smooth muscles and are responsible for bronchoconstriction. biorxiv.org M2 receptors are located on the parasympathetic nerve endings and act as autoreceptors, inhibiting further acetylcholine (B1216132) release. atsjournals.org

The lack of selectivity means that ipratropium blocks all these receptor subtypes. nih.gov While blockade of M3 receptors leads to the desired bronchodilation, the concurrent blockade of presynaptic M2 autoreceptors can potentially counteract this effect by increasing acetylcholine release. nih.gov However, at therapeutic doses, ipratropium is generally well-tolerated. atsjournals.org The similar affinity for M1, M2, and M3 receptors is evident from the comparable Ki and IC50 values across these subtypes. psu.edumedchemexpress.com

Dissociation Rates and Receptor Residence Time

The duration of a drug's effect is not solely determined by its binding affinity but also by its dissociation rate from the receptor. The dissociation rate constant (koff) quantifies the rate at which the drug-receptor complex breaks apart. acs.org The reciprocal of the koff is the residence time (τ), which represents the average duration a drug molecule remains bound to its receptor. acs.orgnih.gov

Ipratropium is characterized as a short-acting muscarinic antagonist due to its relatively rapid dissociation from muscarinic receptors. biorxiv.orgnih.gov Studies comparing ipratropium to long-acting antagonists like tiotropium (B1237716) highlight this difference. For instance, the dissociation half-life of ipratropium from human muscarinic receptors is significantly shorter, reported to be around 0.17 hours, compared to 7.7 hours for tiotropium. nih.gov Another study showed that [3H]ipratropium dissociates from M2 and M3 receptors much more rapidly than [3H]tiotropium. core.ac.uk This rapid dissociation contributes to a shorter duration of action, typically lasting 3 to 6 hours. researchgate.net

Table 2: Dissociation Half-Life of Ipratropium vs. Tiotropium

Compound Dissociation Half-Life (hours) Source
Ipratropium 0.17 nih.gov
Tiotropium 7.7 nih.gov

Ex Vivo Receptor Binding in Animal Tissues

Ex vivo binding studies, where tissues are collected from animals after drug administration, provide valuable insights into the drug's behavior in a physiological context. These studies help to understand the distribution and duration of receptor occupancy in target organs.

Binding in Lung, Bladder, and Submaxillary Gland Tissues

Studies in rats have demonstrated that following intratracheal administration, ipratropium selectively binds to muscarinic receptors in the lungs. researchgate.net One study compared the ex vivo binding of ipratropium, tiotropium, and glycopyrrolate (B1671915) in rat tissues. researchgate.net After intratracheal administration of ipratropium at a dose of 7.3 nmol/kg, a significant increase in the apparent dissociation constant (Kd) for [3H]NMS binding was observed in the lung tissue at 2 hours post-administration, indicating receptor occupancy by ipratropium. researchgate.net However, this effect was not observed at 12 hours, consistent with its shorter duration of action. researchgate.net Importantly, ipratropium had minimal influence on muscarinic receptors in the bladder and submaxillary gland, suggesting a degree of lung selectivity when administered via inhalation. researchgate.net This selectivity is advantageous as it minimizes systemic anticholinergic side effects. Another study also noted that oral imidafenacin (B1671753) showed more selective and longer-lasting binding in the bladder compared to the lung and submaxillary gland. researchgate.net

Methodologies for Binding Studies (e.g., Radioligand Binding Assays using [3H]-NMS)

Radioligand binding assays are a cornerstone for studying drug-receptor interactions. These assays utilize a radiolabeled compound (the radioligand) that binds with high affinity and specificity to the receptor of interest.

A commonly used radioligand for studying muscarinic receptors is [3H]-N-methylscopolamine ([3H]NMS). researchgate.netnih.govnih.gov In these assays, membrane preparations from cells expressing specific muscarinic receptor subtypes or from animal tissues are incubated with [3H]NMS. core.ac.uknih.gov To determine the binding affinity of an unlabeled drug like ipratropium, competition binding experiments are performed. core.ac.ukpsu.edu In these experiments, the membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of ipratropium. core.ac.uk Ipratropium competes with [3H]NMS for binding to the receptors. By measuring the displacement of [3H]NMS at different ipratropium concentrations, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. core.ac.ukpsu.edu

Kinetic parameters like the dissociation rate (koff) are determined by first allowing the radioligand to bind to the receptors and then initiating dissociation by adding a high concentration of an unlabeled antagonist, like atropine (B194438). psu.edu The amount of radioligand remaining bound is measured over time to calculate the dissociation rate. psu.edu

Pre Clinical Research Models and Methodologies Involving Ipratropium Chloride

In Vitro Cellular and Tissue Models

Pre-clinical evaluation of ipratropium (B1672105) chloride has utilized a variety of in vitro models to elucidate its mechanisms of action and potential effects at the cellular and tissue level. These models provide a controlled environment to study specific biological processes without the complexities of a whole organism.

Studies involving human airway smooth muscle (HASM) are crucial for understanding the primary therapeutic action of ipratropium chloride. Ipratropium acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) located on airway smooth muscle cells. drugbank.com By blocking these receptors, particularly the M3 subtype, ipratropium prevents acetylcholine from binding and inducing muscle contraction. drugbank.comnih.gov This antagonism leads to a decrease in the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that promotes smooth muscle contraction. nih.gov The ultimate effect is bronchodilation, the relaxation of the airway smooth muscle, which helps to alleviate the symptoms of obstructive airway diseases. drugbank.com

The function of airway smooth muscle is intricately regulated by various signaling pathways and ion channels. While direct studies on isolated HASM membranes with ipratropium are not extensively detailed in the provided results, the broader understanding is that ipratropium's interaction with muscarinic receptors on these membranes is the cornerstone of its bronchodilatory effect. The complexity of airway smooth muscle physiology involves multiple receptors and ion channels, including chloride channels, which have been identified as potential targets for inducing airway relaxation. researchgate.net

Beyond its well-established role as a bronchodilator, research has explored the potential anti-inflammatory properties of ipratropium using in vitro macrophage models. A study utilizing the human monocytic cell line THP-1, a common model for macrophage research, investigated the effects of ipratropium on inflammation. biorxiv.orgbiorxiv.org In this model, THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.orgbiorxiv.org

The findings from this research indicated that ipratropium was capable of reducing the concentrations of both IL-6 and TNF-α in the LPS-stimulated THP-1 cells. biorxiv.orgbiorxiv.org Although in one study the observed cytokine inhibition by ipratropium followed a dose-response pattern, the results were not statistically significant. biorxiv.org These studies suggest that ipratropium may possess anti-inflammatory characteristics, a finding that could have implications for its therapeutic use in chronic inflammatory airway diseases like COPD. biorxiv.orgbiorxiv.org

Table 1: Effect of Ipratropium on Pro-inflammatory Cytokine Levels in THP-1 Macrophage Model

Cell Model Inflammatory Stimulus Treatment Observed Effect on Cytokines Reference
THP-1 (Human monocytic cell line) Lipopolysaccharide (LPS) Ipratropium Reduction in IL-6 and TNF-α concentrations. biorxiv.org, biorxiv.org

The cardiovascular safety of ipratropium has been investigated using isolated myocardial models to understand its potential for cardiotoxicity at a mechanistic level. One study employed isolated perfused hearts from adult Sprague Dawley rats and primary ventricular myocytes to explore the effects of ipratropium bromide in the context of simulated myocardial ischemia/reperfusion injury. oup.comnih.gov

The research demonstrated that ipratropium, when administered at reperfusion, led to a dose-dependent increase in the size of the infarct (an area of dead tissue). oup.comnih.gov Furthermore, in isolated primary ventricular myocytes, ipratropium decreased cell viability in a dose-dependent manner. oup.comnih.gov The study also revealed that this ipratropium-mediated myocardial injury involved both necrotic and apoptotic pathways, as evidenced by flow cytometry and increased levels of cleaved caspase-3, a key executioner of apoptosis. oup.comnih.gov These findings in a non-clinical setting suggest that ipratropium may exacerbate ischemia/reperfusion injury. nih.gov

Table 2: Effects of Ipratropium Bromide on Isolated Myocardial Models

Model Condition Key Findings Implied Mechanism Reference
Isolated Perfused Rat Hearts Simulated Ischemia/Reperfusion Dose-dependent increase in infarct size. Exacerbation of reperfusion injury. oup.com, nih.gov
Primary Rat Ventricular Myocytes Simulated Ischemia/Reperfusion Dose-dependent decrease in cell viability; Increased levels of necrosis and apoptosis. Involvement of apoptotic and necrotic pathways. oup.com, nih.gov

In Vivo Animal Models

In vivo animal models have been instrumental in characterizing the pharmacokinetic profile and receptor binding characteristics of this compound, providing data that is essential for understanding its behavior in a whole-organism context.

The pharmacokinetics and biotransformation of ipratropium have been studied in both rat and dog models. After intravenous administration, ipratropium is rapidly cleared from the plasma and extensively distributed to the tissues in both species. nih.gov The terminal elimination half-life in plasma is reported to be between 6 to 8 hours in rats. researchgate.net Interestingly, the elimination half-life in rat urine is considerably longer, at 21-24 hours. nih.govresearchgate.net

Studies using radiolabeled ipratropium have detailed its absorption and excretion. In rats, after oral administration, absorption was calculated to be around 12%, with renal excretion accounting for 5.5% and biliary excretion for 3.2%. nih.gov In dogs, oral absorption was higher at 38%, with renal excretion at 28%. nih.gov Following intravenous administration in rats, 58% is excreted via the kidneys, while in dogs, it is 55%. nih.gov

Biotransformation studies in rats identified four metabolites in the urine in addition to the unchanged parent compound. nih.gov In dogs, the proportion of unchanged ipratropium in the urine decreased over time, from a high of 81% in the first hour to 20% after 47 hours, indicating metabolic breakdown. nih.gov

Table 3: Comparative Pharmacokinetic Parameters of Ipratropium in Rat and Dog Models

Parameter Rat Dog Reference
Oral Absorption 12% 38% nih.gov
Renal Excretion (Oral) 5.5% 28% nih.gov
Renal Excretion (IV) 58% 55% nih.gov
Biliary Excretion (Oral) 3.2% Not Reported nih.gov
Elimination Half-life (Plasma) ~1.9 hours (IV), 7 hours (Oral) ~3.4 hours (IV), 10 hours (Oral) nih.gov
Elimination Half-life (Urine) 21-24 hours (IV) Not Reported researchgate.net, nih.gov
Biotransformation 4 metabolites detected in urine Percentage of unchanged drug in urine decreases over time nih.gov

Rodent models, particularly rats, have been used to characterize the binding of ipratropium to its target muscarinic receptors in the lungs. A comparative study investigated the binding of several anticholinergic agents, including ipratropium, to lung muscarinic receptors in rats following intratracheal administration. researchgate.net

This research demonstrated that intratracheally administered ipratropium selectively binds to muscarinic receptors in the lung tissue. researchgate.net The study found that ipratropium caused a significant increase in the apparent dissociation constant (Kd) for the binding of a radiolabeled ligand, [N-methyl-3H]scopolamine methyl chloride ([3H]NMS), to the lung receptors. researchgate.net This effect, however, was observed to be shorter-lived compared to other long-acting anticholinergics like tiotropium (B1237716) and glycopyrrolate (B1671915). The effect of ipratropium was present at 2 hours post-administration but not at 12 hours. researchgate.net This aligns with the known shorter duration of action of ipratropium. nih.gov The study also noted that ipratropium had minimal influence on muscarinic receptors in the bladder and submaxillary gland, indicating a degree of lung selectivity with this route of administration. researchgate.net

Table 4: Muscarinic Receptor Binding Characteristics of Ipratropium in Rat Lung

Parameter Finding Duration of Effect Reference
Receptor Binding Significant increase in the apparent dissociation constant (Kd) for [3H]NMS binding in the lung. Observed at 2 hours, but not at 12 hours post-administration. researchgate.net
Receptor Selectivity Little influence on muscarinic receptors in the bladder and submaxillary gland. Not Applicable researchgate.net

Models for Assessing Bronchoprotective Effects

Pre-clinical investigations into the bronchoprotective effects of this compound have utilized various in vivo models. A common approach involves the use of guinea pigs, which are recognized for their sensitive airways that are responsive to bronchoconstrictors.

In these studies, conscious guinea pigs are typically exposed to nebulized solutions of the test compound, such as this compound, or a vehicle control. nih.gov To assess the bronchoprotective potency, the animals are subsequently anesthetized, tracheotomized, and ventilated. nih.gov Changes in ventilation pressure are measured at predetermined time points after aerosol exposure to quantify the protective effect against induced bronchoconstriction. nih.gov

These models have been instrumental in comparing the potency and duration of action of different bronchodilators. For example, studies have compared the bronchoprotective activity of ipratropium in combination with a β2-agonist like albuterol against single-agent MABA compounds. nih.gov Such research helps in understanding the additive or synergistic effects of combining different pharmacological classes.

In some non-clinical in vivo studies, the bronchoprotective effects of anticholinergic agents like ipratropium have been observed to last for at least 24 hours. tga.gov.autga.gov.au The prolonged effect is attributed to the slow dissociation of the compound from the M3-receptors in the airways. tga.gov.autga.gov.au

Interactive Data Table: Comparison of Bronchoprotective Activity

Compound/CombinationMechanismID₅₀ (µg/mL) at 0.5hID₅₀ (µg/mL) at 1.5h
THRX-200495MABA3.5Not Reported
Ipratropium/AlbuterolMA14.64.3
Ipratropium/AlbuterolBA5.7159

Data sourced from a study in guinea pigs. nih.gov MA: Muscarinic Antagonist; BA: β₂-Adrenoceptor Agonist; MABA: Muscarinic Antagonist and β₂-Adrenoceptor Agonist.

Animal Models for Investigating Myocardial Injury Mechanisms

Pre-clinical studies have explored the potential for ipratropium to influence myocardial injury, particularly in the context of ischemia/reperfusion injury. researchgate.netnih.govresearchgate.net These investigations often employ in vitro and ex vivo models using tissues from adult Sprague Dawley rats. nih.govoup.com

A widely used model is the isolated perfused rat heart, which allows for the simulation of myocardial ischemia and reperfusion in a controlled environment. nih.govoup.com In this setup, hearts are subjected to a period of simulated ischemia, followed by reperfusion with a solution containing ipratropium. nih.govoup.com The extent of myocardial injury is then assessed by measuring the infarct to risk ratio using triphenyl tetrazolium chloride staining. nih.govoup.com

In parallel, in vitro models using primary ventricular myocytes isolated from adult rats are utilized. nih.govoup.com These cells are exposed to simulated hypoxia followed by reoxygenation in the presence of ipratropium. nih.govoup.com Cell viability is quantified using assays such as the thiazolyl blue tetrazolium bromide (MTT) assay. nih.govoup.com

To investigate the underlying mechanisms of cell death, techniques like flow cytometry are employed to evaluate the levels of apoptosis and necrosis. nih.govoup.com The involvement of specific pathways can be further explored by measuring markers such as cleaved caspase-3, which indicates apoptosis. nih.govoup.com Additionally, mitochondrial-associated responses, including changes in mitochondrial membrane potential (assessed by tetramethylrhodamine (B1193902) methyl ester fluorescence) and myocyte contracture, are examined. nih.govoup.com

These models have demonstrated that ipratropium can exacerbate ischemia/reperfusion injury in a dose-dependent manner, leading to increased infarct size and decreased cell viability. researchgate.netnih.gov The mechanism appears to involve both necrotic and apoptotic pathways. researchgate.netnih.govbiorxiv.org Furthermore, these studies have shown that exogenous acetylcholine can have a protective effect and can counteract the exacerbation of injury caused by ipratropium. nih.govoup.com Similar injurious effects have been observed with other nonselective muscarinic antagonists like atropine (B194438) under the same experimental conditions. nih.govoup.com

Interactive Data Table: Findings from Myocardial Injury Models

Experimental ModelKey Parameter MeasuredObservation with Ipratropium
Isolated Perfused Rat HeartInfarct to Risk RatioSignificantly increased in a dose-dependent manner
Primary Ventricular MyocytesCell Viability (MTT Assay)Significantly decreased in a dose-dependent manner
Primary Ventricular MyocytesApoptosis and Necrosis (Flow Cytometry)Increased levels of both
Primary Ventricular MyocytesCleaved Caspase-3 LevelsIncreased

Data synthesized from studies on simulated ischemia/reperfusion injury. nih.govoup.com

Studies on Fertility and Embryo-Foetal Development in Animal Models

The effects of this compound on fertility and embryo-fetal development have been assessed in several animal species, including rats, mice, and rabbits. hres.canih.govhres.ca These studies are crucial for understanding the potential reproductive toxicity of the compound.

Fertility studies in rats have been conducted where the animals were administered ipratropium orally at various doses for a period before mating. hres.ca The results of these preclinical studies have generally shown no adverse effects on fertility. hres.cahpra.ie

Teratology and embryotoxicity studies have been performed in rats, mice, and rabbits using both oral and inhalation routes of administration. hres.canih.govhres.ca In these studies, pregnant animals were exposed to ipratropium during the period of organogenesis. The findings from these nonclinical studies have consistently demonstrated no embryotoxic or teratogenic effects at doses considerably higher than those recommended for human use. hres.cahres.ca However, at extremely high oral dose levels, such as 1000 mg/kg/day in rats and 125 mg/kg/day in rabbits, maternal toxicity was observed, which was accompanied by embryo-/fetotoxic effects in the rat, including reduced fetal weight. hres.ca Importantly, treatment-related malformations were not observed even at these high doses. hres.ca Inhalation teratology studies in rats and rabbits at the highest technically feasible doses also showed no adverse effects on litter parameters or any embryotoxic or teratogenic effects. hres.cahres.ca

Perinatal and postnatal development studies in rats have also been conducted. These investigations found no evidence of impaired perinatal survival or abnormal postnatal development due to ipratropium. nih.gov

It is a standard practice to acknowledge that animal reproduction studies are not always predictive of human response. hres.cahres.ca

Interactive Data Table: Summary of Reproductive Toxicology Studies

Study TypeAnimal ModelRoute of AdministrationKey Findings
FertilityRatOralNo adverse effect on fertility
TeratologyRat, Mouse, RabbitOral, InhalationNo teratogenic or embryotoxic effects at therapeutic doses
Teratology (High Dose)Rat, RabbitOralMaternotoxicity and embryo-/fetotoxicity (reduced fetal weight in rats)
Perinatal/Postnatal DevelopmentRatNot SpecifiedNo impairment of perinatal survival or postnatal development

Information compiled from multiple sources. hres.canih.govhres.cahpra.iehres.ca

Experimental Design and Data Analysis in Pre-clinical Studies

The design and analysis of pre-clinical studies involving this compound are critical for ensuring the validity and reliability of the findings. These studies typically adhere to established guidelines for good laboratory practice (GLP). geneesmiddeleninformatiebank.nl

In pharmacokinetic studies, a common design is the randomized, single-dose, two-way crossover study. geneesmiddeleninformatiebank.nl This design is often used in bioequivalence studies to compare a test formulation of ipratropium with a reference product. Healthy subjects are administered a single dose of each formulation in two separate periods, with a washout period in between to eliminate the drug from the system. geneesmiddeleninformatiebank.nl Blood samples are collected at multiple time points pre- and post-dose to determine pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). geneesmiddeleninformatiebank.nl

For data analysis in these pharmacokinetic studies, statistical methods are employed to compare the parameters between the test and reference products. The data for AUC and Cmax are typically log-transformed before statistical analysis. geneesmiddeleninformatiebank.nl The 90% confidence intervals for the ratio of the geometric means (test/reference) are calculated. geneesmiddeleninformatiebank.nl Bioequivalence is generally concluded if these confidence intervals fall within a predefined acceptance range, commonly 0.80 to 1.25. geneesmiddeleninformatiebank.nl

In pharmacodynamic studies, such as those assessing bronchoprotection, the experimental design involves challenging animal models with a bronchoconstrictor after treatment with ipratropium or a vehicle. The data, often expressed as a percentage inhibition of the bronchoconstrictor response, are analyzed to determine the dose-response relationship and calculate parameters like the ID₅₀ (the dose required to produce 50% of the maximum effect).

In vitro studies, for instance, those investigating the anti-inflammatory effects of ipratropium on cell cultures like THP-1 cells, involve stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) and then treating them with the drug. biorxiv.org The concentrations of inflammatory cytokines, such as IL-6 and TNF-α, are then measured using techniques like ELISA. biorxiv.org Statistical significance of the observed effects is typically determined using appropriate statistical tests, with a p-value of less than 0.05 often considered significant. biorxiv.org

A crucial aspect of pre-clinical research is the clear reporting of methodologies, including the animal models used, the experimental procedures, and the statistical analyses performed, to allow for critical evaluation and replication of the findings.

Analytical Methodologies for Ipratropium Chloride Research

Spectrophotometric Approaches

Spectrophotometry offers simple and sensitive methods for the determination of ipratropium (B1672105) bromide. These techniques are often based on the formation of colored complexes that can be measured at specific wavelengths.

Charge Transfer Complexation Methods

Charge transfer (CT) complexation is a valuable technique for the analysis of compounds that can act as electron donors. In the case of ipratropium bromide, it can form a charge transfer complex with an electron acceptor like iodine. researchgate.nettandfonline.comresearchgate.net This interaction results in the formation of a colored product that can be quantified spectrophotometrically. researchgate.nettandfonline.comresearchgate.net

One documented method involves the reaction of ipratropium bromide with iodine to form a charge transfer complex, with the resulting product measured at a wavelength of 278 nm. researchgate.nettandfonline.comresearchgate.net The formation of these complexes is dependent on factors such as the solvent used and the concentration of the reactants. For instance, acetonitrile (B52724) is often used as a solvent for these reactions. researchgate.netresearchgate.net The stability and stoichiometry of the complex can be studied using methods like the Benesi-Hildebrand equation, which also allows for the determination of the association constant and molar absorptivity. researchgate.net This method has been successfully applied to the analysis of ipratropium bromide in nebulizer solutions. researchgate.nettandfonline.comresearchgate.netresearchgate.net

Ion-Association Complexation Methods

Another spectrophotometric approach involves the formation of ion-association complexes. This method is based on the reaction between the ipratropium cation and an acidic dye, forming a complex that can be extracted into an organic solvent. researchgate.nettandfonline.com

A common example is the use of bromocresol green (BCG) as the acidic dye. researchgate.nettandfonline.com The ion-association complex formed between ipratropium bromide and BCG is extractable into chloroform (B151607) and exhibits an absorption maximum at 418 nm. researchgate.nettandfonline.com The optimization of reaction conditions, such as pH and concentration of the dye, is crucial for achieving accurate and reproducible results. This method has proven effective for determining ipratropium bromide in pharmaceutical formulations. researchgate.nettandfonline.com

Derivative Spectrophotometry

Derivative spectrophotometry is a technique that enhances the resolution of spectral bands, allowing for the determination of a substance in the presence of interfering components. researchgate.net For ipratropium bromide, second-derivative (D2) spectrophotometry has been utilized. researchgate.nettandfonline.com

This method involves measuring the D2 value at a specific wavelength, which for ipratropium bromide has been reported as 232 nm. researchgate.nettandfonline.com Another study reported the use of first-derivative (D1) spectrophotometry for the determination of ipratropium bromide at 254-268 nm. nih.gov Derivative spectrophotometry offers increased specificity compared to zero-order spectrophotometry and has been successfully applied to the analysis of ipratropium bromide in commercial vial formulations. nih.gov

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of ipratropium chloride due to their high sensitivity, specificity, and ability to separate the drug from its related substances and degradation products. researchgate.netcolab.ws

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of ipratropium bromide in both bulk drug substance and various pharmaceutical dosage forms. japsonline.comalliedacademies.orgbiomedres.info Several HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness. researchgate.netjapsonline.comalliedacademies.orgbiomedres.info

Reversed-Phase HPLC for Separation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of ipratropium bromide. japsonline.comnih.govijrpc.com This technique utilizes a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. japsonline.comnih.govijrpc.com

The separation of ipratropium bromide from its related compounds and other active ingredients is critical for ensuring the quality and stability of the drug product. nih.gov Various RP-HPLC methods have been developed for this purpose, employing different mobile phase compositions and column technologies.

For instance, one method uses a mobile phase consisting of acetonitrile and a potassium phosphate (B84403) buffer. nih.gov Another method for the simultaneous estimation of ipratropium bromide and levosalbutamol utilizes a mobile phase of acetonitrile and di-potassium hydrogen phosphate buffer. ijrpc.com The choice of mobile phase, its pH, and the flow rate are optimized to achieve good resolution and symmetrical peak shapes. japsonline.comijrpc.com Detection is typically carried out using a UV detector at a wavelength where ipratropium bromide shows significant absorbance, such as 210 nm, 212 nm, or 220 nm. japsonline.comalliedacademies.orgbiomedres.inforesearchgate.netuspnf.com

The performance of the RP-HPLC method is evaluated through validation parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comalliedacademies.orgbiomedres.info For example, a validated method demonstrated linearity over a concentration range of 24-56 μg/ml for ipratropium bromide, with a high correlation coefficient (r²). alliedacademies.orgbiomedres.info

Interactive Data Table: Example of RP-HPLC Method Parameters for Ipratropium Bromide Analysis

Parameter Condition Reference
Column Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5µ) alliedacademies.orgbiomedres.info
Mobile Phase 0.1% Trifluoroacetic acid and Acetonitrile (70:30% v/v) alliedacademies.orgbiomedres.info
Flow Rate 1.0 ml/min alliedacademies.orgbiomedres.info
Detection Wavelength 210 nm alliedacademies.orgbiomedres.info
Linearity Range 24-56 μg/ml alliedacademies.orgbiomedres.info
Correlation Coefficient (r²) 0.999 alliedacademies.orgbiomedres.info
Limit of Detection (LOD) 1.15 μg/ml alliedacademies.orgbiomedres.info
Limit of Quantification (LOQ) 3.49 μg/ml alliedacademies.orgbiomedres.info

| Retention Time | 2.50 minutes | alliedacademies.org |

These validated RP-HPLC methods are suitable for routine quality control analysis of ipratropium bromide in bulk and pharmaceutical formulations, as well as for stability-indicating assays. nih.gov

Stability-Indicating HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ipratropium bromide, particularly for stability studies. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

A common approach involves reversed-phase (RP) HPLC. For instance, a simple, sensitive, and specific RP-HPLC method was developed to quantify related impurities of albuterol sulfate (B86663) and ipratropium bromide in a liquid pharmaceutical dosage form. nih.gov This method employed a C8 column with gradient elution. nih.gov The mobile phase consisted of a phosphate buffer with heptane-1-sulfonic acid sodium salt (solvent A) and acetonitrile (solvent B), with detection at 210 nm using a photodiode array (PDA) detector. nih.gov The method's stability-indicating capability was confirmed through forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions, as per International Conference on Harmonisation (ICH) guidelines. nih.gov Significant degradation was observed under hydrolytic and oxidative stress, but the method was able to resolve all degradation products from the parent compounds. nih.gov

Another validated stability-indicating RP-HPLC method for ipratropium bromide in bulk drug utilized a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (60:40 v/v) at a flow rate of 1 ml/min and UV detection at 254 nm. researchgate.net This method demonstrated linearity over a concentration range of 20-120 μg/ml and a mean recovery of 99.8%. researchgate.net Forced degradation studies showed the highest degradation in oxidative conditions (28.89%), followed by alkaline (26.39%) and acidic (13.42%) conditions, with no degradation observed under thermal stress. researchgate.net

Table 1: HPLC Method Parameters for Ipratropium Bromide Analysis

ParameterMethod 1 (with Albuterol Sulfate) nih.govMethod 2 (Bulk Drug) researchgate.netMethod 3 (with Albuterol & Budesonide) oup.com
Column Inertsil C8-3 (250mm x 4.6mm, 5µm)Kromasil ODS C18 (150 x 4.6 mm)RP C18
Mobile Phase Solvent A: Potassium dihydrogen phosphate and heptane-1-sulfonic acid sodium salt (pH 4) Solvent B: AcetonitrileAcetonitrile:Potassium di-hydrogen phosphate buffer (60:40 V/V)Gradient elution
Flow Rate 1.0 ml/min1 ml/minNot specified
Detection PDA at 210 nmUV at 254 nmUV
Linearity Range Not specified for Ipratropium20-120 μg/mlEstablished over several orders of magnitude
Retention Time Not specified3.7 minNot specified

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. asiapharmaceutics.info It is a valuable tool for the qualitative and quantitative analysis of pharmaceuticals. asiapharmaceutics.inforesearchgate.net HPTLC methods are known for being cost-effective and requiring minimal sample preparation. researchgate.net

For the analysis of ipratropium bromide, HPTLC can be used for identification and quantification. In one study, a method was developed for the simultaneous determination of dexamethasone (B1670325) and xylometazoline (B1196259) in nasal drops. researchgate.net The assay was performed on silica (B1680970) gel HPTLC plates with a mobile phase of ethyl acetate-acetonitrile-diethylamine-water (3 + 3 + 1 + 1, v/v) and densitometric scanning at 240 nm. researchgate.net While this study did not include ipratropium, it demonstrates a typical HPTLC setup that could be adapted for its analysis. The literature indicates that validated HPLC methods are often employed for the analysis of ipratropium bromide. researchgate.net

Table 2: General HPTLC Parameters

ParameterTypical Values researchgate.netmdpi.com
Stationary Phase Silica gel 60 F254 HPTLC plates
Mobile Phase A mixture of organic solvents and/or aqueous buffers (e.g., ethyl acetate-acetonitrile-diethylamine-water)
Application Automatic application of samples as bands
Detection Densitometric scanning at a specific wavelength (e.g., 240 nm)
Validation Linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), resulting in higher resolution, sensitivity, and significantly faster analysis times compared to conventional HPLC. rjptonline.orgwjpsonline.comijsrtjournal.com The trade-off for these benefits is the need for instrumentation capable of handling much higher back-pressures. rjptonline.org

A rapid, stability-indicating UPLC method was developed for the simultaneous quantification of ipratropium bromide, salbutamol (B1663637) sulfate, and their related impurities in an inhalation dosage form. nih.gov The separation was achieved on a BEH C18 column (100mm × 2.1mm, 1.7µm) with a gradient elution system. nih.gov The mobile phase consisted of a potassium dihydrogen phosphate buffer with 1-pentane sulphonic acid sodium salt (solvent A) and a mixture of buffer, acetonitrile, and methanol (B129727) (solvent B). nih.gov Detection was carried out at 220 nm. nih.gov The method was validated according to ICH guidelines and proved to be linear, accurate, precise, and sensitive, with the ability to separate all degradants from the main compounds. nih.gov

Table 3: UPLC Method Parameters for Ipratropium Bromide Analysis nih.gov

ParameterDetails
Column Acquity BEH C18 (100mm × 2.1mm, 1.7µm)
Mobile Phase Gradient elution with: Solvent A: 2mM potassium dihydrogen phosphate with 0.025% 1-pentane sulphonic acid sodium salt (pH 3.0) Solvent B: pH 3.0 buffer, acetonitrile, and methanol (32:50:18, v/v/v)
Flow Rate 0.3 mL/min
Detection 220 nm
Validation Good linearity (r ≥ 0.999), recoveries (91.3-108.8%), precision (%RSD < 5%), and sensitivity (LOQ ≤ 0.5 µg/mL)

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net

CE has been successfully applied to the analysis of tropane (B1204802) alkaloids and related compounds, including ipratropium. For the simultaneous determination of atropine (B194438) and scopolamine (B1681570) derivatives, capillary zone electrophoresis was used with a buffer of 80 mM sodium citrate (B86180) at pH 2.5, containing 2.5 mM hydroxypropyl-beta-cyclodextrin as a complexing agent. researchgate.net Another study employed micellar electrokinetic capillary chromatography for the analysis of six tropane alkaloids, using a 30 mM borate-phosphate buffer at pH 8.5 with 50 mM sodium dodecyl sulfate. researchgate.net The coupling of CE with mass spectrometry (CE-MS) has also been developed for the analysis of quaternary ammonium (B1175870) drugs, including ipratropium bromide, in equine urine, demonstrating the ability to detect multiple drugs in a single run. researchgate.net

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC), it provides a high degree of sensitivity and selectivity, making it ideal for analyzing complex samples. ethernet.edu.et

LC/ESI-MS(n) for Analysis in Complex Matrices

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS or LC/ESI-MS(n)) is a highly sensitive and specific method for the quantitative analysis of drugs in biological matrices like plasma and urine. ethernet.edu.etnih.gov

A quantitative method using LC/ESI-MS(n) with a quadrupole linear ion trap mass analyzer was developed for the analysis of the ipratropium cation in horse plasma and urine. nih.gov This method involved solid-phase extraction (SPE) prior to analysis. nih.gov The combination of efficient extraction with the sensitivity and selectivity of MS(n) allowed for the quantification of ipratropium at picogram per milliliter levels. researchgate.netnih.gov

Another LC-MS/MS method was developed for the simultaneous determination of ipratropium and salbutamol in rat plasma. researchgate.net This method also utilized SPE for sample preparation and achieved separation on a mixed-mode column (SCX:C18). researchgate.net Detection was performed using a tandem mass spectrometer with an ESI interface in positive ionization mode via multiple reaction monitoring (MRM). researchgate.net The method was validated and successfully applied to a pharmacokinetic study. researchgate.net

Table 4: LC/ESI-MS(n) Method Parameters for Ipratropium Analysis

ParameterMethod 1 (Horse Plasma/Urine) nih.govMethod 2 (Rat Plasma with Salbutamol) researchgate.net
Sample Matrix Horse plasma and urineRat plasma
Sample Preparation Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
LC Column Not specifiedShiseido Capcell Pak CR (SCX:C18=1:4, 150 mm × 2.0 mm, 5 µm)
Mobile Phase Not specifiedMethanol/water (85:15, v/v) with 20 mmol/L ammonium formate (B1220265) and 0.1% formic acid
Mass Spectrometry Quadrupole linear ion trap mass analyzerTandem mass spectrometer with ESI interface (positive ionization)
Detection Mode MS(n)Multiple Reaction Monitoring (MRM)
Linearity Range Not specified8-1612 pg/mL

Radioreceptor Assays for Biological Sample Analysis

Radioreceptor assays (RRAs) are highly sensitive methods used to quantify substances in biological samples based on their ability to compete with a radiolabeled ligand for binding to a specific receptor. nih.govnih.gov

For ipratropium bromide, an RRA was developed for its determination in human plasma. nih.gov This assay used [3H]N-methyl-scopolamine as the radioligand to label muscarinic cholinergic receptors in a membrane preparation from rat cerebral cortex. nih.gov The assay was validated for a concentration range of 20 pg/ml to 1000 pg/ml and showed minimal interference from ipratropium's metabolites. nih.gov Another RRA for ipratropium in plasma and urine was based on the competition between [3H]N-methylscopolamine chloride and ipratropium for binding to lyophilized muscarinic receptors from calf brains. nih.gov This method achieved detection limits of 500 pg/ml in plasma and 5 ng/ml in urine. researchgate.netnih.gov

Table 5: Radioreceptor Assay Parameters for Ipratropium Analysis

ParameterMethod 1 (Human Plasma) nih.govMethod 2 (Plasma and Urine) nih.gov
Radioligand [3H]N-methyl-scopolamine[3H]N-methylscopolamine chloride
Receptor Source Membrane preparation of rat cerebral cortexLyophilized muscarinic receptors from calf brains
Sample Matrix Human plasmaPlasma and urine
Validation Range 20 pg/ml to 1000 pg/mlNot specified
Detection Limit Not specified500 pg/ml (plasma), 5 ng/ml (urine)

Potentiometric Sensor Development for Detection

The development of potentiometric sensors offers a valuable analytical tool for the determination of this compound. These sensors are a type of ion-selective electrode (ISE) that measures the potential difference between a sensing electrode and a reference electrode, which is proportional to the concentration of the target ion in a solution.

Research has demonstrated the successful fabrication of polyvinylchloride (PVC) membrane sensors for the potentiometric determination of ipratropium bromide. ekb.egindexcopernicus.com One such sensor utilized a PVC matrix membrane with ipratropium-tetraphenylborate (IP-TPB) as the electroactive component and 2-nitrophenyloctylether as a plasticizer. researchgate.net This electrode exhibited a near-Nernstian response to ipratropium bromide over a concentration range of 10⁻⁵ to 10⁻² mol L⁻¹, with a detection limit of 5.1x10⁻⁶ mol L⁻¹. researchgate.net Key performance characteristics of this sensor include a long lifetime of over two months, excellent stability, and a rapid response time of less than 10 seconds. researchgate.net

Another approach involved the use of a carbon nanotubes/β-cyclodextrin nanocomposite as a molecular recognition element in disposable sensors. researchgate.net These sensors demonstrated a Nernstian slope of 61.4 ± 0.5 mV per decade within a concentration range of 10⁻⁶ to 10⁻² mol L⁻¹ and a lower detection limit of 2.5 × 10⁻⁷ mol L⁻¹. researchgate.net The development of such sensors provides a simple, cost-effective, and rapid method for the analysis of this compound in various samples. ekb.egindexcopernicus.com

Furthermore, potentiometric sensors based on Ag/AgCl sintered pellets have been developed for chloride ion determination, which could be relevant for the analysis of the chloride counter-ion in this compound. mdpi.com These sensors have shown high accuracy and reproducibility in quantifying chloride concentrations. mdpi.com

Validation of Analytical Methods (ICH Guidelines Compliance)

The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that the chosen method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures. europa.eu These guidelines outline the necessary parameters to be evaluated to demonstrate the reliability and accuracy of a method. For this compound, various analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated according to ICH guidelines. biomedres.inforesearchgate.net

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For ipratropium bromide, HPLC methods have demonstrated excellent linearity over specific concentration ranges. For instance, one method showed linearity in the concentration range of 24-56 μg/ml with a correlation coefficient (r²) of 0.999. biomedres.infoalliedacademies.org Another study established linearity over a concentration range of 20-120 μg/ml with a correlation coefficient (r²) of 0.9958. researchgate.net

Sensitivity (LOD, LOQ): The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com For an HPLC method for ipratropium bromide, the LOD and LOQ were found to be 1.15 μg/ml and 3.49 μg/ml, respectively. biomedres.infoalliedacademies.org Another study reported LOD and LOQ values of 0.44 µg/ml and 1.34 µg/ml, respectively, for ipratropium bromide. japsonline.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For ipratropium bromide, a validated HPLC method showed a mean recovery in the range of 99.8%. researchgate.net Another study reported percentage drug recovery between 99.03% and 100.08%. biomedres.infoalliedacademies.org

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intraday and inter-day precision studies for an HPLC method for ipratropium bromide showed %RSD values of less than 1.0%, confirming the method's high precision. researchgate.net

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, this can include variations in mobile phase composition, pH, flow rate, and column temperature. nih.govelementlabsolutions.com

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com In the context of this compound analysis, specificity is demonstrated by the absence of interference from diluents and the ability to separate the drug from its degradation products under various stress conditions like hydrolysis, oxidation, and photolysis. researchgate.netnih.gov

The table below summarizes the validation parameters from a representative HPLC method for ipratropium bromide.

Validation ParameterResultReference
Linearity Range 24-56 µg/ml biomedres.infoalliedacademies.org
Correlation Coefficient (r²) 0.999 biomedres.infoalliedacademies.org
Limit of Detection (LOD) 1.15 µg/ml biomedres.infoalliedacademies.org
Limit of Quantitation (LOQ) 3.49 µg/ml biomedres.infoalliedacademies.org
Accuracy (% Recovery) 99.03% - 100.08% biomedres.infoalliedacademies.org
Precision (% RSD) < 2% biomedres.infoalliedacademies.org

Analysis of Impurities and Degradation Products

The analysis of impurities and degradation products is a crucial aspect of quality control for any pharmaceutical substance. Stability-indicating analytical methods are developed to separate and quantify these related substances, ensuring the safety and efficacy of the drug product. For ipratropium bromide, forced degradation studies are performed under various stress conditions as recommended by ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic conditions, to identify potential degradation products. researchgate.netnih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the separation and quantification of ipratropium bromide and its impurities. researchgate.netnih.gov Studies have shown that ipratropium bromide is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.netnih.gov For instance, one study found that the drug degraded more in oxidative conditions (28.89%) and alkaline conditions (26.39%) compared to acidic conditions (13.42%), with no degradation observed under thermal conditions. researchgate.net

The development of stability-indicating methods allows for the resolution of ipratropium bromide from its degradation products. sierrajournals.comresearchgate.net In some cases, unknown impurities have been detected during stability studies. sierrajournals.comresearchgate.net These impurities can be separated using techniques like preparative UPLC and characterized using methods such as LC-MS/MSn. sierrajournals.com The United States Pharmacopeia (USP) provides specifications for known impurities and degradation products of ipratropium bromide. uspnf.com

The table below lists some of the known related compounds and degradation products of ipratropium bromide.

Compound NameType
(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoateProcess Impurity
2-Phenylacrylic acidDegradation Product
(1R,3r,5S,8r)-8-Isopropyl-8-methyl-3-[(2-phenylacryloyl)oxy]-8-azabicyclo[3.2.1]octan-8-iumDegradation Product

Computational and Theoretical Approaches in Ipratropium Chloride Research

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a substance. tandfonline.com These models integrate a drug's physicochemical properties with known physiological and anatomical parameters to simulate its behavior in the body. nih.gov For inhaled drugs like ipratropium (B1672105) chloride, PBPK models are particularly valuable for understanding the link between in vitro characteristics and in vivo performance. frontiersin.org

A PBPK model for an inhaled drug typically includes compartments representing different regions of the respiratory tract, such as the oropharynx, bronchi, bronchioles, and alveoli, along with systemic circulation. researchgate.net Key parameters in such a model for ipratropium are outlined in the table below.

ParameterDescriptionRole in Model
FGI, FBB, Fbb, FAL The fraction of the drug deposited in the oropharynx, bronchi, bronchioles, and alveoli, respectively.Determines the initial distribution of the inhaled dose within the respiratory tract. researchgate.net
KMCC The rate constant for mucociliary clearance.Models the mechanical removal of particles from the conducting airways. researchgate.net
Ka The absorption rate constant.Governs the rate at which the drug is absorbed from the lung tissue into the systemic circulation. researchgate.net
CL Systemic clearance rate.Represents the rate of drug removal from the central compartment (blood). researchgate.net
K12, K21 First-order distribution rate constants.Describe the transfer of the drug between the central and peripheral compartments in a multi-compartment model. researchgate.net

PBPK models can effectively predict the regional distribution of ipratropium particles following inhalation. researchgate.net Simulations have shown that after inhalation, particles accumulate in various lung regions. nih.gov One study demonstrated that particles reaching the alveolar region were cleared within an hour, followed by a slower clearance from the bronchioles and bronchi. researchgate.netnih.gov This predictive capability allows researchers to understand how different formulations or inhalation devices might alter the site of deposition and, consequently, the therapeutic effect. frontiersin.org The models can divide the respiratory tract into key regions—tracheobronchial (BB), bronchiolar (bb), and alveolar-interstitial (AI)—to mechanistically link drug properties to the predicted systemic pharmacokinetic response. acs.org PBPK models have been successfully established that simulate the in vivo pharmacokinetic characteristics of ipratropium bromide inhalation aerosol with a high degree of accuracy (r² close to 1). researchgate.netnih.gov

A crucial aspect of PBPK modeling is its validation through the correlation of simulation results with experimental data. nih.gov For ipratropium, PBPK models have been constructed and verified by integrating non-clinical data, such as aerodynamic particle size distribution, with data from clinical studies. nih.gov These validated models provide a reliable method for exploring the correlation between in vitro studies and in vivo pharmacokinetic outcomes. frontiersin.orgnih.gov For instance, models have successfully simulated the systemic pharmacokinetic profiles observed in healthy subjects. researchgate.net This strong in vitro-in vivo correlation (IVIVC) is essential for assessing the bioequivalence of different ipratropium aerosol products and can accelerate the development and approval of new inhaled drug formulations by reducing the need for extensive clinical testing. nih.govfrontiersin.orgnih.gov

Computational Fluid Dynamics (CFD) for Aerosol Deposition Studies

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. scielo.br In respiratory medicine, CFD has become a powerful tool for simulating the journey of aerosol particles from an inhaler device through the complex geometry of the human airways. nih.gov This in silico approach provides detailed insights into where and how drug particles deposit, which is critical for optimizing drug delivery to the lungs. scielo.brmdpi.com

CFD models can simulate airflow and particle trajectories in patient-specific airway geometries, often reconstructed from CT scans. bmj.com These simulations have been used to evaluate the deposition of pharmaceutical aerosols under various respiratory conditions, such as inhalation, exhalation, and breath-holding. scielo.br Research using CFD has supported the medical recommendation to hold one's breath after inhalation, as simulations showed that this increases the number of aerosol particles collected on airway walls. scielo.br Furthermore, CFD can assess how factors like particle size and airway obstructions, common in conditions like COPD, affect drug deposition patterns. scielo.brnih.gov For example, studies have shown that extrafine-particle aerosols achieve better penetration and deposition in the peripheral airways compared to larger fine-particle aerosols. bmj.com

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug to its receptor target. nih.gov For ipratropium chloride, these studies focus on its interaction with muscarinic acetylcholine (B1216132) receptors (M-AChR), particularly the M3 subtype, which is crucial for its bronchodilatory effect. upc.eduresearchgate.net

These computational methods build three-dimensional models of the receptor's binding site and then "dock" the ipratropium molecule into it. upc.edu This process helps to identify the key amino acid residues within the receptor that form interactions with the drug. Studies on muscarinic antagonists have revealed a consensus binding pocket involving specific residues. For the closely related antagonist tiotropium (B1237716), a key hydrogen bond interaction with the residue Asn508 in the M3 receptor has been identified as critical for its binding. acs.org Molecular docking simulations can predict the binding modes and energies, providing a structural basis for a drug's affinity and selectivity. nih.govresearchgate.net This information is invaluable for understanding the structure-activity relationship and for the rational design of new antagonists with improved pharmacological profiles. upc.edu

Interacting ComponentRole in Binding
Orthosteric Binding Site The primary site on the M3 receptor where antagonists like ipratropium bind. upc.edu
Aspartate (Asp) in TM3 A key residue in the binding pocket of all muscarinic receptors that forms an ionic interaction with the nitrogen atom of the ligand.
Aromatic Residues (Tyr, Trp) Form a "lid" over the binding pocket, interacting with the antagonist through aromatic and van der Waals forces.
Asparagine (Asn508 in M3) Plays a key role in the binding of certain antagonists through hydrogen bonding. upc.eduacs.org

In Silico Approaches in Drug Discovery and Development

The term "in silico" refers to any biological experiment or research conducted on a computer or via computer simulation. insilico.com The computational methods described above—PBPK, CFD, and molecular docking—are all examples of in silico approaches that play a significant role in the modern drug discovery and development pipeline. nih.govplos.org

These methods are used from the earliest stages of target identification to the later stages of clinical trial simulation. insilico.com For respiratory drugs like ipratropium, in silico models can predict cellular uptake and sequestration within lung cells, such as alveolar macrophages. acs.org Mechanistic cell models can be developed to predict intracellular drug concentrations based on the drug's physicochemical properties (like logP and pKₐ) and the specific physiology of the cell type. acs.org

By integrating various in silico tools, researchers can build a comprehensive, multi-scale understanding of a drug's action. This begins at the molecular level with receptor binding, extends to the cellular level to understand local tissue concentration, and reaches the whole-body level with pharmacokinetic predictions. acs.org This computational framework reduces the time, cost, and reliance on animal testing in pharmaceutical development, ultimately accelerating the delivery of effective medications to patients. nih.govinsilico.com

Future Research Directions in Ipratropium Chloride Studies

Exploration of Novel Analogues based on SAR Principles

The structure-activity relationship (SAR) of ipratropium (B1672105) bromide is primarily centered on its quaternary ammonium (B1175870) group, which is pivotal for its anticholinergic activity. remixeducation.in This positively charged group facilitates binding to muscarinic receptors in the airways, thereby blocking the action of acetylcholine (B1216132) and inducing bronchodilation. remixeducation.in The size and configuration of the quaternary ammonium group are critical for optimal receptor interaction. remixeducation.in

Key aspects of the SAR for ipratropium and related anticholinergic agents include:

Quaternary Ammonium Group: Confers a permanent positive charge, essential for binding to the negatively charged muscarinic receptors. remixeducation.in

Lipophilicity: Ipratropium bromide exhibits relatively low lipophilicity, which enhances its selectivity for airway muscarinic receptors and minimizes systemic side effects. remixeducation.in

Ester Group: The presence of an ester group is a common feature among potent derivatives.

Substituents on the Bicyclic Ring System: Modifications to the azabicyclo[3.2.1]octane ring system can influence both potency and duration of action.

Future research will likely focus on synthesizing and evaluating novel analogues of ipratropium chloride with the aim of:

Enhancing Receptor Subtype Selectivity: While ipratropium is a non-selective muscarinic antagonist, developing analogues with greater selectivity for the M3 receptor subtype, which is predominantly responsible for bronchoconstriction and mucus secretion, could offer a more targeted therapeutic effect with a reduced potential for side effects associated with M2 receptor blockade.

Modulating Duration of Action: By modifying the chemical structure, it may be possible to develop analogues with either a more rapid onset or a longer duration of action, catering to different clinical needs, such as rescue therapy versus maintenance treatment.

Improving the Therapeutic Index: The synthesis of new compounds will aim to optimize the balance between therapeutic efficacy and potential adverse effects, leading to safer and more effective treatment options.

Advanced Pre-clinical Models for Mechanistic Insights

To gain a more profound understanding of the cellular and molecular mechanisms of this compound, future research will increasingly rely on advanced preclinical models that more accurately replicate human lung physiology and pathophysiology.

Lung Organoids: These three-dimensional structures, derived from stem cells, can self-organize and differentiate to mimic the cellular complexity and architecture of the human lung. frontiersin.orgnih.gov Lung organoids provide a valuable platform to study the effects of this compound on various cell types within the airways, including epithelial and smooth muscle cells, in a more physiologically relevant context than traditional two-dimensional cell cultures. frontiersin.orgmdpi.com They can be particularly useful for investigating the impact of the drug on processes such as ciliary function, mucus production, and inflammatory responses. nih.gov

Lung-on-a-Chip Microdevices: These microfluidic devices recapitulate the key functional units of the lung, including the alveolar-capillary interface. nih.gov They allow for the precise control of the cellular microenvironment and can simulate mechanical forces such as breathing. nih.govnih.gov Lung-on-a-chip models can be instrumental in studying the pharmacodynamics of inhaled this compound, including its transport across epithelial barriers and its interaction with target receptors under conditions that mimic the dynamic environment of the lung. nih.gov

These advanced models will enable researchers to investigate the nuanced effects of this compound on cellular signaling pathways, gene expression, and intercellular communication, providing a more comprehensive picture of its mechanism of action.

Integration of Multi-omics Data with Pharmacological Studies

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, with pharmacological studies of this compound holds immense promise for personalized medicine and the discovery of novel therapeutic targets. By analyzing the comprehensive molecular changes induced by this compound in relevant biological systems, researchers can gain a systems-level understanding of its effects.

Potential Applications of Multi-omics in this compound Research:

Omics Field Potential Application in this compound Research
Genomics Identification of genetic variations that influence patient response to this compound, paving the way for pharmacogenomic-guided therapy.
Transcriptomics Analysis of changes in gene expression in response to this compound to elucidate the downstream signaling pathways affected by muscarinic receptor blockade.
Proteomics Characterization of alterations in the proteome to identify protein biomarkers of drug efficacy and to understand post-translational modifications influenced by the drug. nih.govdovepress.comnih.gov

| Metabolomics | Investigation of changes in metabolic profiles to uncover novel mechanisms of action and to identify metabolic signatures associated with therapeutic response. dovepress.com |

By combining these datasets, researchers can construct comprehensive network models of this compound's mechanism of action, identify novel biomarkers for predicting treatment response, and potentially uncover new therapeutic indications for the drug. nih.gov This integrated approach will be crucial in moving beyond a "one-size-fits-all" approach to respiratory therapy and towards more individualized treatment strategies. nih.gov

Development of Enhanced Analytical Techniques for Research Applications

Precise and sensitive analytical methods are fundamental for advancing research on this compound, from pharmacokinetic studies to the quality control of pharmaceutical formulations. Future efforts will focus on developing and refining analytical techniques to provide greater accuracy, speed, and efficiency.

Recent advancements have seen the development of novel High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for the simultaneous estimation of ipratropium bromide and other bronchodilators. rasayanjournal.co.in These methods offer high precision and accuracy for routine analysis.

Future research in this area may focus on:

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) will continue to be a powerful tool for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices.

Miniaturized Analytical Systems: The development of microfluidic-based analytical devices could enable rapid, on-site analysis with reduced sample and reagent consumption.

Advanced Separation Materials: The exploration of novel stationary phases in chromatography could lead to improved separation efficiency and resolution of this compound from related compounds and potential impurities.

These enhanced analytical techniques will be vital for supporting preclinical and clinical research, ensuring the quality and consistency of this compound formulations, and facilitating a deeper understanding of its disposition in the body.

Expanding Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in pharmaceutical research, offering the potential to predict the behavior of drugs and to streamline the drug development process. For this compound, computational approaches are being increasingly utilized to understand its pharmacokinetic properties and its interaction with biological systems.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological and drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. frontiersin.org These models can be used to predict drug concentrations in different tissues, to explore the impact of patient-specific factors on drug disposition, and to support the design of clinical trials. frontiersin.org

Computational Fluid Dynamics (CFD): CFD modeling can simulate the deposition of inhaled this compound particles in the complex geometry of the human airways. This allows for a detailed understanding of how factors such as particle size, inhalation technique, and airway anatomy influence drug delivery to the target site.

Future computational research will likely involve the development of more sophisticated and integrated models that can link drug deposition patterns with pharmacokinetic profiles and pharmacological responses. These predictive models will be invaluable for optimizing drug delivery systems, personalizing treatment regimens, and accelerating the development of new inhaled therapies.

Investigation of this compound Beyond Primary Anticholinergic Action (e.g., Anti-inflammatory Potential)

While the primary therapeutic effect of this compound is attributed to its anticholinergic-mediated bronchodilation, there is a growing body of evidence suggesting that it may possess other pharmacological properties, including anti-inflammatory effects.

Studies have begun to explore the potential of ipratropium and other anticholinergic agents to modulate inflammatory processes in the airways. For instance, research has investigated the ability of these drugs to reduce the production of pro-inflammatory cytokines. This suggests a broader mechanism of action that could contribute to their therapeutic efficacy in chronic inflammatory airway diseases like COPD.

Future research in this area will be critical to:

Elucidate the Molecular Mechanisms: Investigating the specific signaling pathways through which this compound may exert anti-inflammatory effects.

In Vivo Validation: Conducting well-designed preclinical and clinical studies to confirm the anti-inflammatory activity of this compound in relevant disease models and in patients.

Clinical Relevance: Determining the clinical significance of these potential anti-inflammatory effects and whether they contribute to the long-term benefits of this compound therapy.

Unraveling the potential pleiotropic effects of this compound could open up new avenues for its therapeutic use and provide a more complete understanding of its role in the management of respiratory diseases.

Q & A

Q. What experimental models are commonly used to evaluate the efficacy of ipratropium chloride in bronchospasm studies?

Q. What are the standard formulation components for this compound nebulization in clinical research?

Methodological Answer: Nebulized formulations typically combine ipratropium bromide with β2-agonists (e.g., salbutamol) in isotonic sodium chloride (0.9%). For pediatric studies, a common formulation is 0.25 mg ipratropium bromide in 2 mL saline, diluted to 4 mL total volume. Adults receive 0.5 mg in 2 mL saline under the same protocol. Stability studies should confirm compatibility between components, and tonicity must be controlled to avoid paradoxical bronchoconstriction .

Q. How do preservatives like benzalkonium chloride influence ipratropium’s safety profile in inhalation studies?

Methodological Answer: Benzalkonium chloride (BAC), a common preservative, can induce bronchoconstriction in sensitive populations due to its irritant properties. Researchers must compare formulations with/without BAC using double-blind crossover trials. Metrics include FEV₁ changes, adverse event rates (e.g., dry mouth), and inflammatory biomarkers (e.g., IL-6). Current preparations avoid BAC, but historical data analysis remains critical for understanding confounding variables in older studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ipratropium’s paradoxical bronchoconstriction in preclinical studies?

Methodological Answer: Contradictions often arise from formulation variables (e.g., tonicity, additives) or model-specific responses. To address this:

  • Replicate studies using modern isotonic solutions (e.g., 0.9% NaCl) versus older hypotonic formulations.
  • Include control arms with isolated additives (e.g., BAC) to isolate their effects.
  • Use precision-cut lung slices (PCLS) to assess direct smooth muscle responses, excluding systemic confounders. Meta-analyses of historical data should stratify results by formulation type and experimental conditions .

Q. What methodological considerations are critical when designing clinical trials for ipratropium combination therapies?

Methodological Answer:

  • Randomization and Blinding: Use block randomization to balance groups for covariates like smoking history or baseline FEV₁. Double-blinding prevents bias in outcome assessment.
  • Endpoint Selection: Primary endpoints (e.g., exacerbation rate reduction) must align with regulatory guidelines. Secondary endpoints (e.g., quality-of-life scores) require validated instruments.
  • Statistical Power: Sample size calculations should account for dropouts and interim analyses. For example, a trial comparing salbutamol/ipratropium versus levosalbutamol/ipratropium reported a 95.65% vs. 84% efficacy rate (P<0.05), requiring ≥50 patients/group for 80% power .

Q. How can sodium chloride concentration in nebulized formulations impact ipratropium’s efficacy and safety?

Q. What mechanistic approaches elucidate ipratropium’s interaction with muscarinic receptors in airway smooth muscle?

Methodological Answer:

  • Receptor Binding Assays: Use radiolabeled ipratropium (e.g., ³H-ipratropium) to quantify affinity (Kd) for M₃ receptors.
  • Calcium Imaging: Measure intracellular Ca²⁺ flux in human airway smooth muscle cells (HASMCs) pre-treated with ipratropium and exposed to acetylcholine.
  • Gene Knockdown Models: CRISPR/Cas9-mediated M₃ receptor knockout in murine models clarifies subtype-specific effects. These methods validate ipratropium’s selectivity and inform dose optimization for subtype-specific targeting .

Methodological Guidelines for Reporting

  • Data Reproducibility: Follow pharmacopeial standards (e.g., USP-NF) for solution preparation and stability testing. Include detailed protocols for nebulizer settings (e.g., flow rate, particle size) .
  • Ethical Compliance: Obtain institutional review board (IRB) approval for clinical trials, explicitly documenting informed consent and adverse event reporting .
  • Statistical Rigor: Use tools like PASS 26.0 for power analysis and report confidence intervals for all efficacy metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipratropium chloride
Reactant of Route 2
Ipratropium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.